4-coumaroyl-CoA
Overview
Description
4-Coumaroyl-CoA is a thioester formed from coenzyme A and coumaric acid. It is a central intermediate in the biosynthesis of various natural products found in plants, including lignins, flavonoids, and coumarins . This compound plays a crucial role in the phenylpropanoid pathway, which is responsible for the production of a wide range of secondary metabolites essential for plant growth, development, and defense .
Mechanism of Action
Target of Action
The primary target of 4-coumaroyl-CoA is the enzyme 4-coumarate: CoA ligase (4CL) . This enzyme plays a central role in the biosynthesis of phenylpropanoids such as lignins, flavonoids, and coumarins . It catalyzes the formation of the coenzyme A thioester of cinnamates such as 4-coumaric, caffeic, and ferulic acids .
Mode of Action
The mode of action of this compound involves its interaction with the 4CL enzyme. The enzyme 4CL activates trans-cinnamic acid by attaching CoA (coenzyme A) to it, forming trans-cinnamoyl-CoA . This compound is then cyclized by the action of the enzyme coumarate:CoA ligase (CCL) to form coumaroyl-CoA, which is the key intermediate in coumarin biosynthesis .
Biochemical Pathways
This compound is a central intermediate in the phenylpropanoid pathway . This pathway branches into several metabolic routes, one leading to flavonoid synthesis and another leading to lignin synthesis . The biosynthesis of lignin and flavonoids shares a key intermediate, this compound .
Pharmacokinetics
It is known that this compound is generated in nature from phenylalanine, which is converted by phenylalanine ammonia lyase (pal) to trans-cinnamate . Trans-cinnamate is hydroxylated by trans-cinnamate 4-monooxygenase to give 4-hydroxycinnamate (i.e, coumarate). Coumarate is condensed with coenzyme-A in the presence of 4-coumarate-CoA ligase .
Result of Action
The action of this compound results in the production of various secondary metabolites found in plants. These products include lignols (precursors to lignin and lignocellulose), flavonoids, isoflavonoids, coumarins, aurones, stilbenes, catechin, and other phenylpropanoids . For example, naringenin, a flavanone, is synthesized using this compound as the starter unit .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the expression of 4CL genes in tea plants, which are involved in phenylpropanoids biosynthesis, was found to be sensitive to mechanical wounding and UV-B light . This suggests that environmental stress can influence the action and efficacy of this compound.
Biochemical Analysis
Biochemical Properties
4-Coumaroyl-CoA plays a significant role in plant secondary metabolism, particularly in the phenylpropanoid pathway . It interacts with various enzymes, proteins, and other biomolecules. For instance, 4-coumarate-CoA ligase (4CL) catalyzes the formation of this compound from 4-coumaric acid . This compound is a key intermediate in the biosynthesis of flavonoids and lignin, which are known for their numerous nutritional and medicinal applications .
Cellular Effects
This compound influences various cellular processes. It is involved in the synthesis of lignin, a major component of the plant cell wall, which provides mechanical support and enhances the compressive strength of cells . It also contributes to the biosynthesis of flavonoids, which have antioxidant, anticancer, and anti-inflammatory activities .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion into different phenylpropanoid derivatives. The enzyme 4-coumarate-CoA ligase (4CL) activates trans-cinnamic acid by attaching CoA (coenzyme A) to it, forming trans-cinnamoyl-CoA . This compound is then cyclized by the enzyme coumarate:CoA ligase (CCL) to form this compound, which is the key intermediate in coumarin biosynthesis .
Metabolic Pathways
This compound is involved in the phenylpropanoid pathway, which provides precursors for numerous secondary metabolites in plants . This pathway leads to the biosynthesis of various specialized metabolites such as flavonoids, coumarins, lignans, and lignin .
Subcellular Localization
This compound is localized in the peroxisome . The peroxisome targeting signal 1 in the C-terminal region of certain 4-coumarate: CoA ligases (4CLs) directs these enzymes to the peroxisome
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-coumaroyl-CoA involves the enzyme 4-coumarate: CoA ligase, which catalyzes the formation of the thioester from 4-coumaric acid and coenzyme A. This reaction requires ATP and results in the formation of this compound, AMP, and diphosphate .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the enzymatic synthesis using 4-coumarate: CoA ligase is a key method. This enzyme is often expressed in heterologous systems such as Escherichia coli to facilitate large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-Coumaroyl-CoA undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different phenolic compounds.
Reduction: Reduction reactions can modify the double bonds in the coumaroyl moiety.
Substitution: It can participate in substitution reactions to form different derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions
Major Products: The major products formed from these reactions include various phenylpropanoids, flavonoids, and lignin precursors .
Scientific Research Applications
4-Coumaroyl-CoA has numerous applications in scientific research:
Chemistry: It is used in the synthesis of various phenolic compounds and as a substrate in enzymatic studies.
Biology: It plays a role in the study of plant metabolic pathways and the biosynthesis of secondary metabolites.
Medicine: Its derivatives have potential therapeutic applications, including anti-inflammatory and antioxidant properties.
Industry: It is used in the production of biofuels and other industrial chemicals
Comparison with Similar Compounds
Caffeoyl-CoA: Another thioester involved in the biosynthesis of lignins and flavonoids.
Feruloyl-CoA: Similar to 4-coumaroyl-CoA, it is involved in the synthesis of lignin and other phenolic compounds.
Sinapoyl-CoA: Participates in the biosynthesis of sinapate esters and lignins.
Uniqueness: this compound is unique due to its specific role in the phenylpropanoid pathway and its involvement in the biosynthesis of a wide range of secondary metabolites. Its formation and utilization are tightly regulated, making it a crucial intermediate in plant metabolism .
Properties
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-3-(4-hydroxyphenyl)prop-2-enethioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42N7O18P3S/c1-30(2,25(42)28(43)33-10-9-20(39)32-11-12-59-21(40)8-5-17-3-6-18(38)7-4-17)14-52-58(49,50)55-57(47,48)51-13-19-24(54-56(44,45)46)23(41)29(53-19)37-16-36-22-26(31)34-15-35-27(22)37/h3-8,15-16,19,23-25,29,38,41-42H,9-14H2,1-2H3,(H,32,39)(H,33,43)(H,47,48)(H,49,50)(H2,31,34,35)(H2,44,45,46)/b8-5+/t19-,23-,24-,25+,29-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZOKBALNZWDKI-MATMFAIHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CC4=CC=C(C=C4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)/C=C/C4=CC=C(C=C4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42N7O18P3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001028841 | |
Record name | p-Coumaroyl-CoA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001028841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
913.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119785-99-8 | |
Record name | Coenzyme A, S-[(2E)-3-(4-hydroxyphenyl)-2-propenoate] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119785-99-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Coumaroyl-coenzyme A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119785998 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Coumaroyl-CoA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001028841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | COUMAROYL-COA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9S49N6ER4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4-Coumaroyl-CoA | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0060153 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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